Glutaryl-gly-arg-amc hcl

Description

Overview of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are instrumental in the field of enzymology, offering a sensitive and continuous method for assaying enzyme activity. mdpi.comnih.gov These molecules are cleverly designed, consisting of a peptide sequence that is recognized by a specific enzyme, and a fluorophore group, which is a molecule that can emit light upon excitation. In its intact state, the fluorescence of the fluorophore is typically quenched or minimal.

The fundamental principle behind their use lies in the enzymatic cleavage of a specific peptide bond. mdpi.com This cleavage, catalyzed by the target protease, liberates the fluorophore from the rest of the peptide. biosynth.com The release of the fluorophore results in a significant increase in its fluorescence intensity when excited at a specific wavelength. This change in fluorescence can be monitored in real-time, providing a direct and quantitative measure of the enzyme's activity. The linear relationship between the rate of fluorescence increase and the enzyme's catalytic rate allows researchers to study enzyme kinetics, screen for inhibitors, and characterize the specificity of proteases. nih.gov

Historical Context and Evolution of 7-Amino-4-methylcoumarin (B1665955) (AMC) Derivatives in Protease Assays

The development and popularization of 7-Amino-4-methylcoumarin (AMC) as a fluorogenic leaving group has been a significant milestone in the design of protease assays. researchgate.net AMC is a coumarin (B35378) derivative that, when attached to the C-terminus of a peptide via an amide bond, is non-fluorescent. nih.gov Upon enzymatic hydrolysis of this amide bond by a protease, the free AMC molecule is released and exhibits strong fluorescence, typically with an excitation maximum around 365-380 nm and an emission maximum in the range of 430-460 nm. sigmaaldrich.com

The use of AMC-based substrates became a well-established method for determining protease specificity. pnas.org Over time, a vast array of AMC-peptide derivatives has been synthesized. These derivatives incorporate different peptide sequences to target a wide variety of proteases, including caspases, cathepsins, and trypsin-like enzymes. eurogentec.com The versatility and sensitivity of AMC have made it one of the most commonly used fluorophores in protease research. nih.gov The evolution of these derivatives has also seen the development of related coumarin-based fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an increased quantum yield, allowing for even greater sensitivity in assays. researchgate.netpnas.org

Defining the Role of Glutaryl-Gly-Arg-AMC·HCl as a Specialized Research Tool

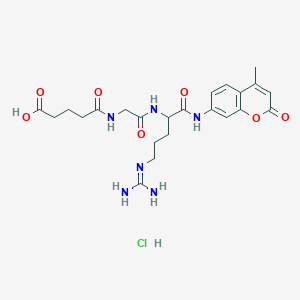

Glutaryl-Gly-Arg-AMC·HCl, also known as Glt-GR-AMC, is a specific and sensitive fluorogenic substrate designed for a select group of proteases. hongtide.com Its chemical structure consists of a tripeptide, Glycyl-Arginine, which is N-terminally blocked by a glutaryl group and C-terminally linked to 7-Amino-4-methylcoumarin (AMC). The hydrochloride salt form enhances its solubility and stability in aqueous solutions for experimental use.

This compound serves as a crucial tool for studying the activity of several important enzymes. It is recognized as a sensitive substrate for urokinase plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). hongtide.commedchemexpress.com Both uPA and tPA are key serine proteases involved in fibrinolysis, the process of breaking down blood clots, and are also implicated in processes like cell migration and tissue remodeling. Therefore, Glutaryl-Gly-Arg-AMC·HCl is frequently employed in hematology research. hongtide.com

Furthermore, research has shown its utility as a substrate for other proteases, including trypsin. nih.gov The specificity of the peptide sequence, Gly-Arg, directs the substrate to the active site of these enzymes, which preferentially cleave after an arginine residue. The N-terminal glutaryl group prevents cleavage by aminopeptidases, ensuring that the observed fluorescence is due to the activity of the target endopeptidase. nih.gov Its role in research is primarily for in vitro enzyme activity assays and for screening potential inhibitors of these medically relevant proteases. evitachem.comguidechem.com

Properties

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHBZGTMAWMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585162 | |

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-40-7 | |

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Enzymatic Hydrolysis by Proteases

The Process of Fluorophore Release: Cleavage of Glutaryl-Gly-Arg-AMC·HCl and Generation of 7-Amino-4-methylcoumarin (B1665955) (AMC)

The fundamental principle behind the use of Glutaryl-Gly-Arg-AMC·HCl in protease assays is the liberation of the fluorescent molecule, 7-Amino-4-methylcoumarin (AMC), upon enzymatic cleavage. iris-biotech.decaymanchem.com The substrate is designed so that the AMC molecule is linked to the C-terminal arginine (Arg) residue via an amide bond. iris-biotech.de In its bound state, as part of the peptide substrate, the AMC fluorophore is quenched, exhibiting minimal fluorescence. iris-biotech.decaymanchem.com

Certain proteases, particularly those with trypsin-like specificity that recognize and cleave peptide bonds C-terminal to arginine residues, can hydrolyze the bond between arginine and AMC. nih.govsigmaaldrich.com This enzymatic action releases the free AMC molecule into the solution. The N-terminal glutaryl group serves to block the substrate, making it suitable for assaying endopeptidases like trypsin, which cleave internal peptide bonds, but not for aminopeptidases that cleave from the N-terminus. nih.gov Once liberated from the quenching effects of the attached peptide, the free AMC becomes highly fluorescent. iris-biotech.de The increase in fluorescence intensity is directly proportional to the amount of AMC released and, consequently, to the activity of the protease. caymanchem.comsigmaaldrich.com This process allows for real-time monitoring of the enzymatic reaction.

Spectroscopic Principles Underpinning Fluorescence Detection of AMC Release

The detection of enzymatic activity using Glutaryl-Gly-Arg-AMC·HCl relies on the distinct fluorescent properties of the cleavage product, AMC. When the substrate is intact, the fluorescence of the AMC group is very weak. iris-biotech.de Upon cleavage by a protease, the free AMC is released, leading to a significant increase in fluorescence, which can be up to 700-fold. iris-biotech.de This substantial change in the fluorescent signal provides a high signal-to-noise ratio, making the assay highly sensitive.

The liberated 7-Amino-4-methylcoumarin (AMC) has characteristic excitation and emission spectra that allow for its specific detection. The optimal excitation wavelength for AMC is typically in the range of 340-351 nm, with a maximum emission wavelength around 440-445 nm, which falls in the blue region of the visible spectrum. caymanchem.comaatbio.comfluorofinder.commedchemexpress.com Some studies also utilize excitation wavelengths up to 380 nm, with a corresponding emission peak around 460 nm. medchemexpress.com The fluorescence of AMC is also noted to be stable across a range of pH values near physiological pH. fishersci.fi

Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Reference(s) |

|---|---|---|

| Excitation Maximum | 341 - 351 | aatbio.commedchemexpress.com |

| Emission Maximum | 440 - 445 | caymanchem.comaatbio.comfluorofinder.com |

This interactive table summarizes the typical excitation and emission wavelengths for the fluorescent product AMC.

Quantitative Analysis of Enzyme Kinetics Utilizing Glutaryl-Gly-Arg-AMC·HCl

Glutaryl-Gly-Arg-AMC·HCl is a valuable substrate for determining the kinetic parameters of enzymes, which provides insight into the enzyme's efficiency and its affinity for the substrate.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The parameters, Michaelis constant (K_m) and maximum velocity (V_max), can be determined by measuring the initial reaction rates at various substrate concentrations. scienceopen.comresearchgate.net V_max represents the maximum rate of the reaction at saturating substrate concentrations, while K_m is the substrate concentration at which the reaction rate is half of V_max. ufz.de A lower K_m value indicates a higher affinity of the enzyme for the substrate. ufz.de

By monitoring the rate of AMC release (fluorescence increase) over time with different concentrations of Glutaryl-Gly-Arg-AMC·HCl, researchers can generate data to plot a Michaelis-Menten curve. scienceopen.com From this curve, or its linearized forms like the Lineweaver-Burk plot, the values for K_m and V_max can be calculated. researchgate.net These parameters are crucial for comparing the catalytic efficiency of different enzymes or the effect of inhibitors on enzyme activity. ufz.de For instance, studies have used similar AMC-based substrates to determine the K_m and V_max for various proteases. nih.govmdpi.comnih.gov The catalytic efficiency of an enzyme is often expressed as the k_cat/K_m ratio, where k_cat (the turnover number) is derived from V_max. ufz.de

Table 2: Example Michaelis-Menten Parameters for Proteases using AMC-based Substrates

| Enzyme | Substrate | K_m (µM) | V_max or k_cat | Reference |

|---|---|---|---|---|

| Pd_dinase | Gly-Arg-AMC | 25.6 ± 1.7 | 1.25 ± 0.02 s⁻¹ (k_cat) | nih.gov |

| Methionine aminopeptidase (B13392206) 2 | H-Met-AMC | 310 | Not Specified | lumiprobe.com |

| Aminopeptidase N | H-Met-AMC | 377 | Not Specified | lumiprobe.com |

| Borrelia burgdorferi Aminopeptidase | L-AMC | 45.1 ± 1.9 | 8.03 ± 0.71 s⁻¹ (k_cat) | nih.gov |

This interactive table shows examples of determined kinetic parameters for different enzymes using various AMC-conjugated substrates. Note that the specific substrate influences the kinetic values.

Modulatory Effects of Biochemical Environment on Glutaryl-Gly-Arg-AMC·HCl Hydrolysis

The rate of enzymatic hydrolysis of Glutaryl-Gly-Arg-AMC·HCl is significantly influenced by the surrounding biochemical conditions, such as pH and temperature.

The pH of the reaction environment is a critical factor that affects the activity of proteases. ijabbr.com Each enzyme has an optimal pH range at which it exhibits maximum catalytic activity. researchgate.net For trypsin-like enzymes that typically cleave Glutaryl-Gly-Arg-AMC·HCl, the optimal pH is generally in the alkaline range. For example, some bacterial proteases show optimal activity between pH 8.0 and 9.0. ijabbr.com Deviations from the optimal pH can lead to a sharp decrease in hydrolytic activity. ijabbr.com For instance, many proteases lose a significant portion of their activity in acidic conditions (below pH 7.0). ijabbr.com The pH can affect the ionization state of amino acid residues in the enzyme's active site and on the substrate itself, thereby influencing substrate binding and the catalytic mechanism. nih.gov Therefore, when using Glutaryl-Gly-Arg-AMC·HCl for enzyme assays, it is crucial to perform the reaction in a buffer that maintains the optimal pH for the specific protease under investigation. ethz.ch

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Glutaryl-Gly-Arg-AMC·HCl | Glutaryl-glycyl-arginyl-7-amino-4-methylcoumarin hydrochloride |

| AMC | 7-Amino-4-methylcoumarin |

| Z-GGR-AMC | Benzyloxycarbonyl-glycyl-glycyl-arginyl-7-amino-4-methylcoumarin |

| H-Met-AMC | L-methionine-7-amido-4-methylcoumarin |

| L-AMC | L-leucine-7-amido-4-methylcoumarin |

| 7-HCA | 7-hydroxycoumarinyl-arachidonate |

| Gly-Arg-AMC | Glycyl-arginyl-7-amino-4-methylcoumarin |

Impact of Temperature on Reaction Rates

The rate of enzymatic reactions, including the hydrolysis of the synthetic peptide substrate Glutaryl-gly-arg-amc hcl, is profoundly influenced by temperature. This parameter affects both the kinetic energy of the enzyme and substrate molecules and the stability of the enzyme's three-dimensional structure. The relationship between temperature and reaction rate is characterized by an optimal temperature at which the enzyme exhibits maximum activity.

Research has demonstrated that for many proteases, enzymatic activity increases with temperature up to a certain point. For instance, one study on a protease from Pseudomonas aeruginosa PT121, using a similar fluorogenic substrate, found that the maximum activity was achieved at 60°C. researchgate.net Considerable activity was also noted in the temperature range of 40–70°C. researchgate.net However, beyond this optimal temperature, a rapid decline in activity is typically observed due to thermal denaturation of the enzyme. In the case of the P. aeruginosa protease, activity decreased to 75% after a one-hour incubation at 60°C and dropped to only 3% after incubation at 70°C. researchgate.net

Similarly, a thermophilic aminopeptidase from Borrelia burgdorferi (TAPBb) also showed an optimal temperature of 60°C for the hydrolysis of a fluorogenic substrate. nih.gov At 20°C, the enzymatic activity was 40% of the maximum, while at 70°C, the enzyme retained only 25% of its activity. nih.gov This highlights that even for thermophilic enzymes, there is a clear temperature threshold beyond which their catalytic function is compromised.

The stability of the enzyme at different temperatures is a crucial factor. The protease from P. aeruginosa PT121 maintained over 90% of its initial activity after being incubated for one hour at temperatures between 30°C and 50°C. researchgate.net This indicates a range of thermal stability where the enzyme's structure is largely intact and functional.

The following table summarizes the effect of temperature on the relative activity of a protease, illustrating the typical bell-shaped curve of enzyme activity versus temperature.

| Temperature (°C) | Relative Activity (%) |

| 40 | 88 |

| 50 | 100 |

| 60 | 75 |

This table presents illustrative data based on findings for a protease acting on a casein substrate, showing a common trend in enzyme kinetics where activity peaks at an optimal temperature and decreases at higher and lower temperatures. researchgate.net

Another study on a protease from Aspergillus oryzae LBA 01 determined an optimum activity temperature of 57.2°C. researchgate.net This further exemplifies the principle that different enzymes will have distinct optimal temperatures based on their source organism and structural properties.

The Arrhenius equation is often used to describe the relationship between temperature and the rate constant of a chemical reaction. For enzymatic reactions, this relationship holds true within the temperature range where the enzyme is stable. The activation energy (Ea) can be calculated from Arrhenius plots, providing insight into the energy barrier of the reaction.

It is important to note that while general principles apply, the specific optimal temperature and thermal stability profile are unique to each enzyme-substrate pair. Therefore, when studying the enzymatic hydrolysis of this compound, it is essential to empirically determine these parameters for the specific protease being investigated.

Substrate Specificity and Protease Profiling Using Glutaryl Gly Arg Amc·hcl

Characterization of Serine Protease Specificity

Glutaryl-Gly-Arg-AMC and its closely related analogue, Z-Gly-Gly-Arg-AMC, have been extensively used to characterize the activity and specificity of several key serine proteases involved in physiological and pathophysiological processes. fishersci.comevitachem.combachem.com

Urokinase-type Plasminogen Activator (uPA)

Glutaryl-Gly-Arg-AMC is recognized as a sensitive fluorogenic substrate for urokinase-type plasminogen activator (uPA), a serine protease critical in processes such as fibrinolysis and tissue remodeling. chemicalbook.comhongtide.commedchemexpress.com The substrate is frequently employed in direct fluorometric assays to quantify uPA activity. fishersci.combachem.com Its high sensitivity allows for the detection of even picomolar concentrations of uPA. google.com

Research has utilized this substrate to explore uPA activity in various contexts. For instance, it was used to measure the inhibition of uPA by the lysine (B10760008) analog tranexamic acid, where an IC₅₀ value of 2.70 ± 0.11 mM was determined during fibrin (B1330869) clot lysis. nih.govresearchgate.net In cancer research, the substrate has been used to assess uPA activity in the conditioned medium of cancer cell lines to screen for potential inhibitors. rsc.org Furthermore, a fluorescence assay using the similar substrate Z-Gly-Gly-Arg-AMC documented the presence of active uPA-like protein in canine urine. lsu.edu The specific activity of recombinant human uPA has been measured using Z-Gly-Gly-Arg-AMC, yielding values greater than 2,000 pmol/min/µg. rndsystems.com

Tissue-type Plasminogen Activator (tPA)

Tissue-type plasminogen activator (tPA), another crucial serine protease in the fibrinolytic system, also hydrolyzes Glutaryl-Gly-Arg-AMC. fishersci.comevitachem.combachem.comhongtide.com While both tPA and uPA activate plasminogen, studies on their substrate specificity reveal distinct differences. nih.gov

A comparative study using various tripeptidyl-p-nitroanilide substrates demonstrated that tPA has a significantly higher preference for arginyl bonds over lysyl bonds when compared to uPA. nih.gov The arginine/lysine preference for tPA ranged from 55.6 to 99.8, whereas for uPA it was much lower, between 5.2 and 14.1. nih.gov This suggests that tPA is a more specific proteinase than uPA, which may have broader functions involving the cleavage of lysyl bonds. nih.gov Other research has shown that the tumor suppressor protein maspin specifically interacts with and modulates the activity of tPA, but has no effect on uPA under the same assay conditions, further highlighting the distinct regulatory mechanisms and substrate interactions of these two plasminogen activators. pnas.org

Trypsin

Trypsin, a well-characterized digestive serine protease, readily cleaves substrates after arginine and lysine residues and therefore effectively hydrolyzes Z-Gly-Gly-Arg-AMC. fishersci.comevitachem.com This substrate is used to assay for trypsin activity and to screen for its inhibitors. nih.gov

The specificity of trypsin is dictated by the presence of a negatively charged aspartate residue (Asp-189) at the bottom of its S1 binding pocket, which interacts favorably with the positively charged side chains of arginine and lysine. nih.gov While both arginine and lysine are preferred residues, kinetic studies with various peptide substrates show that trypsin typically exhibits a preference for arginine. pnas.orgresearchgate.net For example, with the substrates Tos-GPR-AMC and Tos-GPK-AMC, wild-type trypsin shows a 4-fold preference for the arginine-containing substrate. pnas.orgresearchgate.net The utility of Z-Gly-Gly-Arg-AMC extends to measuring the tryptic activity of larger enzyme complexes, such as the proteasome. bachem.com

Thrombin

Thrombin, a key serine protease in the blood coagulation cascade, also demonstrates activity towards Gly-Gly-Arg-containing fluorogenic substrates. fishersci.comevitachem.combachem.com Thrombin's primary physiological role is the conversion of fibrinogen to fibrin, but like other proteases, its activity can be assayed using small synthetic substrates that mimic the natural cleavage site. sigmaaldrich.com

Z-Gly-Gly-Arg-AMC is notably used as the thrombin substrate in the Calibrated Automated Thrombogram (CAT) method, a widely used diagnostic test to determine hyper- and hypocoagulability states by measuring the dynamics of thrombin generation in plasma. fishersci.combachem.comresearchgate.net This application underscores the substrate's reliability and sensitivity in quantifying thrombin activity in complex biological samples.

Interactive Table: Serine Protease Activity with Gly-Arg-AMC Substrates

| Enzyme | Substrate(s) | Key Research Findings | Citations |

|---|---|---|---|

| uPA | Glutaryl-Gly-Arg-AMC, Z-Gly-Gly-Arg-AMC | Sensitive substrate for fluorometric assays; used to measure inhibition (IC₅₀ for tranexamic acid = 2.70 mM); detects pM enzyme concentrations. | fishersci.combachem.comgoogle.comnih.gov |

| tPA | Glutaryl-Gly-Arg-AMC, Z-Gly-Gly-Arg-AMC | Cleaves the substrate; exhibits a much higher preference (55-99x) for Arginine over Lysine compared to uPA. | fishersci.combachem.comnih.gov |

| Trypsin | Z-Gly-Gly-Arg-AMC | Substrate for measuring trypsin activity and inhibition; also used to determine tryptic activity of proteasomes. | fishersci.combachem.comnih.gov |

| Thrombin | Z-Gly-Gly-Arg-AMC | Used in the Calibrated Automated Thrombogram (CAT) assay to measure thrombin generation in plasma. | fishersci.combachem.comresearchgate.net |

Evaluation of Reactivity with Other Protease Classes

Cysteine Proteases

The specificity of Glutaryl-Gly-Arg-AMC is largely directed towards trypsin-like serine proteases that preferentially cleave after a basic amino acid residue, specifically arginine. pnas.org While broad screening of proteases can be performed using combinatorial substrate libraries, the reactivity of this particular peptide sequence with other protease classes, such as cysteine proteases, appears to be negligible. pnas.org

For example, studies profiling cysteine protease activity typically employ different peptide sequences, such as Cbz-Phe-Arg-AMC or Cbz-Arg-Arg-AMC, to detect the activity of enzymes like cathepsins. researchgate.net In a study characterizing the enzymatic activity of oligopeptidase B from Leishmania (a serine protease), Z-Gly-Gly-Arg-AMC was identified as a preferred substrate. nih.gov The activity was completely abolished by serine protease inhibitors, but cysteine protease inhibitors had no effect, indicating a lack of cross-reactivity. nih.gov This high degree of selectivity makes Glutaryl-Gly-Arg-AMC and related compounds specific tools for studying serine protease activity without significant interference from cysteine proteases.

Metalloproteases

Research has demonstrated that metalloprotease activity can be assessed using Glutaryl-Gly-Arg-AMC·HCl, although it is not a primary substrate for this class of enzymes. In studies of the excretory-secretory products of Necator americanus larvae, the hydrolysis of elastin (B1584352) was shown to be accomplished by a combination of metallo, serine, and aspartyl proteases. Specifically, at pH 7.5, elastin hydrolysis was completely inhibited by the metalloprotease inhibitor 1,10-phenanthroline. This suggests that while serine and aspartyl proteases are also involved, metalloproteases play a significant role in the degradation of this substrate under these conditions.

Comparative Studies with Analogous Fluorogenic Peptide Substrates

The substrate specificity of proteases is often investigated by comparing the cleavage of Glutaryl-Gly-Arg-AMC·HCl with other fluorogenic peptide substrates. In a study profiling the proteolytic activities in the excretory-secretory products of Necator americanus larvae, a variety of substrates were used to characterize the different protease classes present.

Table 1: Proteolytic Activity of Necator americanus Larval Excretory-Secretory Products with Various Fluorogenic Substrates

| Substrate | Target Protease(s) | Proteolytic Activity (fluorescence units/hr) |

| Tosyl-Gly-Pro-Arg-AMC·HCl | Thrombin and plasmin | 324 |

| Glutaryl-Gly-Arg-AMC·HCl | Urokinase | 60.6 |

| H-Pro-Phe-Arg-AMC·2HCl | Kallikreins and elastase | 263.8 |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | 59.4 |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin | 12.8 |

| Glutaryl-Gly-Gly-Phe-AMC | Chymotrypsin and cathepsin G | 18.36 |

| Suc-Ala-Ala-Ala-AMC | Elastase | 14.64 |

| Z-Arg-AMC·HCl | Trypsin and papain | 750 |

| Z-Phe-Arg-AMC·HCl | Kallikreins, papain, cathepsin B, and cathepsin L | 423.3 |

| H-Arg-AMC·2HCl | Cathepsin H and aminopeptidase (B13392206) B | 78.96 |

| Z-Arg-Arg-AMC·2HCl | Cathepsin B | 217.8 |

| Data from Brown and others, demonstrating the comparative cleavage of different fluorogenic substrates by the complex mixture of proteases secreted by N. americanus larvae. |

This comparative approach allows researchers to build a detailed profile of the enzymatic activities present in a biological sample. For instance, while Z-Arg-AMC·HCl showed the highest level of cleavage, indicating significant trypsin-like and papain-like activity, the cleavage of Glutaryl-Gly-Arg-AMC·HCl, though lower in comparison, specifically points to the presence of urokinase-like activity.

Elucidation of Novel Protease Activities in Biological Samples

Glutaryl-Gly-Arg-AMC·HCl has proven to be a valuable tool for the discovery and characterization of new protease activities in various biological contexts. Its use in assays can provide insights into cellular processes and disease mechanisms. chemimpex.com For example, this substrate has been employed in studies of cancer progression, where proteases play a key role. researchgate.net It is also used in cell culture studies to investigate cellular responses to proteolytic activity, aiding in the understanding of disease pathogenesis. chemimpex.com

In a functional proteomics screen of proteases in colorectal carcinoma, Glutaryl-Gly-Arg-AMC·HCl was used to assay for urinary plasminogen activator activity in tissue extracts. researchgate.net This application highlights the substrate's utility in identifying specific protease activities within complex biological mixtures, which can be crucial for identifying potential therapeutic targets. chemimpex.comresearchgate.net The ability to detect specific protease activities related to various diseases also gives this compound potential for diagnostic applications. chemimpex.com

Methodological Frameworks for Applying Glutaryl Gly Arg Amc·hcl in Research

Development and Optimization of Fluorometric Assays

The foundation of using Glutaryl-Gly-Arg-AMC·HCl lies in the development and optimization of fluorometric assays. The basic principle involves incubating the substrate with a sample containing the protease of interest. Enzymatic cleavage of the amide bond between the arginine residue and the AMC group liberates the fluorophore. acs.org The resulting increase in fluorescence, typically measured at excitation wavelengths of 340-380 nm and emission wavelengths of 440-460 nm, is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity. caymanchem.comnih.gov

Optimization is critical for reliable and reproducible results. Key parameters to consider include:

Substrate Concentration: The concentration of Glutaryl-Gly-Arg-AMC·HCl should be carefully chosen. For kinetic studies, concentrations around the Michaelis-Menten constant (K_m) are often used. In a study of Pd_dinase, K_m and V_max values were calculated over a substrate concentration range of 50 nM to 100 µM. escholarship.orgescholarship.org

Buffer Composition and pH: The pH of the assay buffer must be optimized for the specific protease being studied. For instance, an assay for uPA activity might use a Tris buffer at pH 8.5 or 8.8. rndsystems.comresearchgate.net

Temperature: Enzyme activity is temperature-dependent. Assays are typically performed at a constant, controlled temperature, such as 37°C. nih.gov

Incubation Time: The reaction time needs to be within the linear range of the assay, where the product formation is proportional to time.

Implementation in Microplate-Based High-Throughput Screening Formats

The fluorometric assay using Glutaryl-Gly-Arg-AMC·HCl is readily adaptable to microplate formats (e.g., 96- or 384-well plates), making it ideal for high-throughput screening (HTS) of potential protease inhibitors. chemimpex.com This format allows for the simultaneous analysis of numerous compounds. In an HTS setup, the enzyme, substrate, and various concentrations of test compounds are dispensed into the wells of a microplate. The fluorescence is then read over time using a fluorescent plate reader. rndsystems.com The ability to automate these steps significantly increases the efficiency of screening large chemical libraries to identify new therapeutic agents. chemimpex.compeptide.com A Z′-factor greater than 0.85 has been reported in 384-well plate formats for similar assays, indicating excellent suitability for HTS. acs.org

Table 1: Typical Parameters for a Microplate-Based HTS Assay

| Parameter | Typical Condition | Rationale |

| Plate Format | 96- or 384-well, black | Minimizes well-to-well crosstalk and background fluorescence. |

| Enzyme Concentration | Low nanomolar range | Sufficient to produce a measurable signal within the assay timeframe. |

| Substrate Concentration | 20-100 µM | Often near the K_m value to ensure sensitivity to inhibitors. researchgate.netresearchgate.net |

| Test Compound Conc. | Varies (e.g., 1-100 µM) | A range of concentrations is used to determine dose-response. |

| Assay Buffer | 50 mM Tris, pH 8.2-8.8 | Optimized for the target protease (e.g., uPA). rndsystems.comresearchgate.net |

| Incubation | Room temp. or 37°C | Controlled temperature for consistent enzyme activity. |

| Data Acquisition | Fluorometric plate reader | Measures fluorescence intensity over time. |

Real-Time Monitoring of Protease Activity

A significant advantage of using a fluorogenic substrate like Glutaryl-Gly-Arg-AMC·HCl is the ability to monitor protease activity in real-time. chemimpex.com Unlike endpoint assays, which measure the total amount of product formed after a fixed time, real-time (or kinetic) assays continuously measure the fluorescence signal as it is generated. This provides detailed information about the initial reaction velocity (V_0), which is a more accurate representation of the enzyme's activity under specific conditions. Real-time monitoring is crucial for studying enzyme kinetics, understanding reaction mechanisms, and accurately determining the potency of inhibitors. nih.gov

Quantitative Measurement of Protease Activity in Complex Biological Matrices

Measuring protease activity in complex biological samples such as cell lysates, plasma, serum, or tissue homogenates presents unique challenges. bio-techne.com These matrices contain a multitude of proteins, endogenous inhibitors, and other substances that can interfere with the assay. For example, background fluorescence from the sample itself can obscure the signal from AMC release.

To overcome these issues, several strategies can be employed:

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

Appropriate Controls: Including controls without the enzyme or with a known inhibitor helps to account for non-specific substrate degradation and background fluorescence. researchgate.net

Sample Preparation: Specific extraction and homogenization protocols can help to enrich the protease of interest and remove some interfering components. For instance, tissue can be homogenized in a buffer containing a mild detergent like Triton X-100, followed by centrifugation to separate soluble proteins from cellular debris. researchgate.net

For example, uPA activity has been successfully measured in samples like plasma and cell culture supernatants using similar peptide-based assays. bio-techne.comnovusbio.com

Table 2: Considerations for Measuring Protease Activity in Biological Samples

| Sample Type | Key Challenge | Mitigation Strategy |

| Cell Lysate | Presence of endogenous inhibitors and high protein concentration. | Sample dilution, use of specific inhibitor controls, optimization of lysis buffer. |

| Plasma/Serum | High background fluorescence, presence of abundant proteins (e.g., albumin) and protease inhibitors (e.g., serpins). | Dilution, use of plasminogen-free reagents if necessary, specific controls. bio-techne.com |

| Tissue Homogenate | Incomplete enzyme extraction, cellular debris, high lipid content. | Optimized homogenization buffer and technique, centrifugation to clarify the sample. researchgate.net |

Design and Execution of Protease Inhibition Studies

Glutaryl-Gly-Arg-AMC·HCl is an essential tool for designing and executing studies to identify and characterize protease inhibitors. These studies are fundamental in drug discovery for diseases where proteases are dysregulated.

Assessment of Inhibitor Potency (IC_50, K_i Determination)

The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC_50) and its inhibition constant (K_i).

IC_50 Determination: To determine the IC_50, the enzyme assay is performed with a fixed concentration of enzyme and substrate in the presence of varying concentrations of the inhibitor. The resulting data are plotted as enzyme activity versus inhibitor concentration, and the IC_50 is the concentration of inhibitor that reduces enzyme activity by 50%. acs.org Nonlinear regression analysis is typically used to fit the data to a sigmoidal dose-response curve. acs.orgnih.gov

K_i Determination: The K_i is a more fundamental measure of inhibitor potency as it represents the dissociation constant of the enzyme-inhibitor complex. It is independent of the substrate concentration used in the assay. For competitive inhibitors, the K_i can be calculated from the IC_50 value using the Cheng-Prusoff equation, provided the substrate concentration and the K_m of the substrate are known. acs.orgcore.ac.uk

Cheng-Prusoff Equation (for competitive inhibition): K_i = IC_50 / (1 + [S]/K_m) Where:

[S] is the substrate concentration

K_m is the Michaelis-Menten constant

Analysis of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

Understanding how an inhibitor interacts with an enzyme is crucial for its development as a therapeutic agent. By systematically varying the concentrations of both the substrate (Glutaryl-Gly-Arg-AMC·HCl) and the inhibitor, the mechanism of inhibition can be elucidated. The primary mechanisms are competitive, non-competitive, and uncompetitive.

These mechanisms can be distinguished by analyzing the data using graphical methods like the Lineweaver-Burk (double reciprocal) plot, which plots the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). The pattern of changes in the apparent V_max (maximum velocity) and K_m in the presence of the inhibitor reveals the inhibition type.

Table 3: Effect of Inhibition Mechanisms on Kinetic Parameters

| Inhibition Type | Description | Effect on Apparent K_m | Effect on Apparent V_max |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases | Unchanged |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both free enzyme and the enzyme-substrate complex. | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

This detailed kinetic analysis, enabled by the use of reliable fluorogenic substrates like Glutaryl-Gly-Arg-AMC·HCl, provides a comprehensive understanding of the enzyme-inhibitor interaction, which is invaluable for structure-based drug design and the optimization of lead compounds. mdpi.com

Integration of Glutaryl-Gly-Arg-AMC·HCl Assays with Specialized Analytical Platforms

The utility of Glutaryl-Gly-Arg-AMC·HCl as a fluorogenic substrate is significantly enhanced when integrated into specialized analytical platforms. These systems provide standardized and often automated environments for measuring proteolytic activity, enabling high-throughput analysis and yielding quantitative data crucial for both research and potential diagnostic applications. The integration allows for precise monitoring of enzyme kinetics in complex biological samples and in purified, cell-free systems.

Application in Calibrated Automated Thrombogram (CAT) for Coagulation Research

Glutaryl-Gly-Arg-AMC·HCl, or its closely related analogue Z-Gly-Gly-Arg-AMC, is a cornerstone substrate in the Calibrated Automated Thrombogram (CAT) assay. fishersci.combachem.com The CAT method is a global hemostasis assay designed to provide a comprehensive picture of an individual's capacity to generate thrombin in plasma. d-nb.infonih.gov This is a departure from traditional clotting tests that measure only the time to clot formation.

The process begins when coagulation is initiated in a plasma sample by adding a trigger, typically a mixture of tissue factor (TF) and phospholipids, along with calcium. scielo.br Concurrently, the fluorogenic substrate is added to the reaction. As thrombin is generated, it cleaves the Glutaryl-Gly-Arg-AMC·HCl substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). scielo.brnih.gov A fluorometer continuously measures the increasing fluorescence intensity, which is proportional to the amount of active thrombin being generated over time. d-nb.info The resulting data are plotted as a thrombin generation curve, or thrombogram.

To ensure accuracy and allow for inter-sample comparison, the fluorescence signal is converted into thrombin concentration (nM) by referencing it against a calibrator sample with a known amount of thrombin activity. scielo.br This calibration step corrects for variations in plasma color and other optical interferences. d-nb.info

From the thrombogram, several key parameters are calculated to characterize the coagulation potential:

Lag Time: The delay before the explosive burst of thrombin generation begins. nih.gov

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve. nih.gov

Peak Height: The maximum concentration of thrombin reached. nih.gov

Time to Peak (ttPeak): The time taken to reach the peak thrombin concentration. nih.gov

These parameters offer detailed insights into hyper- and hypocoagulable states, making the CAT assay, powered by substrates like Glutaryl-Gly-Arg-AMC·HCl, an invaluable tool in thrombosis and hemostasis research. fishersci.combachem.com

| Parameter | Description | Unit of Measurement |

|---|---|---|

| Lag Time | Time from the start of the reaction to the initial generation of thrombin. | minutes (min) |

| Endogenous Thrombin Potential (ETP) | Total thrombin activity over the course of the measurement; area under the curve. | nM·min |

| Peak Height | The maximum concentration of thrombin achieved. | nM |

| Time to Peak (ttPeak) | Time required to reach the maximum thrombin concentration. | minutes (min) |

Use in Cell-Free Systems for Isolated Enzyme Studies

Glutaryl-Gly-Arg-AMC·HCl is extensively used in cell-free systems to study the activity of specific, isolated proteases. chemimpex.com In this context, "cell-free" refers to biochemical assays containing purified enzymes rather than whole cells, which allows for the direct characterization of enzyme function without the complexity of cellular processes. This substrate is particularly effective for assaying serine proteases such as urokinase plasminogen activator (uPA), thrombin, and trypsin. fishersci.comevitachem.commedchemexpress.com

The principle of the assay is straightforward: the purified enzyme is incubated with Glutaryl-Gly-Arg-AMC·HCl in a reaction buffer. The enzyme's catalytic action cleaves the peptide bond, liberating the fluorophore AMC. evitachem.com The rate of increase in fluorescence, typically measured with excitation around 342-360 nm and emission at 440-460 nm, is directly proportional to the enzyme's activity. pentapharm.comescholarship.org

This methodology is fundamental for several research applications:

Enzyme Kinetics: It allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), by measuring the reaction rate at various substrate concentrations. escholarship.orgnih.gov

Inhibitor Screening: Researchers can identify and characterize potential enzyme inhibitors by adding a test compound to the reaction and measuring the subsequent reduction in substrate cleavage. This is a crucial step in drug discovery. chemimpex.comnih.gov For instance, the inhibitory effect of tranexamic acid on uPA has been quantified using this substrate, yielding a specific IC₅₀ value. nih.gov

Specificity Profiling: By testing the substrate against a panel of different proteases, researchers can confirm its specificity and that of the enzyme under investigation.

The use of Glutaryl-Gly-Arg-AMC·HCl in cell-free platforms provides a sensitive, continuous, and quantitative method for investigating the fundamental properties of proteolytic enzymes. google.com

| Enzyme Studied | Research Application | Finding/Parameter Measured | Reference |

|---|---|---|---|

| Urokinase Plasminogen Activator (uPA) | Inhibitor Characterization | Used as the substrate to determine the IC₅₀ of the inhibitor Tranexamic Acid (2.70 ± 0.11 mM). | nih.gov |

| Thrombin | Enzyme Kinetics | Quantification of Kₘ and k꜀ₐₜ values for newly synthesized substrates compared to standards. | nih.gov |

| Pd_dinase (a protease) | Enzyme Kinetics | Calculation of Kₘ and Vₘₐₓ values over a range of substrate concentrations. | escholarship.org |

| Trypsin | General Activity Assay | Used as a substrate for direct fluorometric assay of tryptic activity. | fishersci.com |

Research Applications of Glutaryl Gly Arg Amc·hcl in Biological Systems

Studies in Fibrinolysis and Coagulation Pathways

Glutaryl-Gly-Arg-AMC·HCl serves as a sensitive fluorogenic substrate for key activators in the fibrinolytic system, such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). medchemexpress.comhongtide.combachem.com This characteristic allows researchers to precisely measure the activity of these enzymes, which are central to the dissolution of blood clots.

Investigating Plasminogen Activation Dynamics

The activation of plasminogen to plasmin is a critical step in fibrinolysis, primarily mediated by uPA and tPA. medchemexpress.com Glutaryl-Gly-Arg-AMC is utilized to monitor the enzymatic activity of these activators. medchemexpress.comhongtide.com For instance, in studies of fibrin (B1330869) clot lysis, this substrate is used to measure uPA enzyme activity in the surrounding fluid. nih.govresearchgate.net Research has shown that tranexamic acid (TXA), an antifibrinolytic agent, acts as a direct, active-site inhibitor of uPA, and Glutaryl-Gly-Arg-AMC was instrumental in measuring the inhibition of uPA-mediated plasminogen activation. nih.gov The substrate's reaction with even picomolar concentrations of uPA allows for highly sensitive screening and detailed kinetic analysis. google.com

Examining the Role of Plasminogen Activator Inhibitor-1 (PAI-1) in Proteolytic Regulation

Contributions to Parasitology and Host-Pathogen Interactions

The application of Glutaryl-Gly-Arg-AMC·HCl extends to the field of parasitology, where it is used to characterize proteases secreted by parasites. These enzymes are often essential for the parasite's life cycle, including processes like tissue invasion, feeding, and evasion of the host immune system.

Characterization of Excretory-Secretory Products from Necator americanus Larvae

The infective larvae of the human hookworm, Necator americanus, secrete a variety of proteolytic enzymes to facilitate skin penetration. Glutaryl-Gly-Arg-AMC·HCl has been used as a synthetic peptide substrate to characterize the proteinase activity within these larval excretory-secretory (ES) products. ntu.ac.uk Studies using this substrate, among others, confirmed the presence of serine and cysteinyl proteinase activities in the larval secretions. The cleavage of Glutaryl-Gly-Arg-AMC·HCl by the ES products indicates tryptic-like enzyme activity, which contributes to the degradation of host tissue macromolecules during invasion.

Table 1: Cleavage of Fluorogenic Substrates by Necator americanus ES Products Data sourced from a study on the characterization of proteinase activities in larval secretions.

| Substrate | Target Enzyme Class | Cleavage by ES Products |

| Glutaryl-Gly-Arg-AMC·HCl | Trypsin-like Serine Proteases | Yes |

| Tosyl-Gly-Pro-Arg-AMC·HCl | Trypsin-like Serine Proteases | Yes |

| H-Pro-Phe-Arg-AMC·2HCl | Trypsin-like Serine Proteases | Yes |

| Z-Phe-Arg-AMC·HCl | Trypsin/Papain | Yes |

| Z-Arg-Arg-AMC·2HCl | Cathepsin B | Yes |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | No |

| Suc-Leu-Leu-Val-Tyr-AMC | Chymotrypsin | No |

| Glutaryl-Gly-Gly-Phe-AMC | Chymotrypsin | No |

| Suc-Ala-Ala-Ala-AMC | Elastase | No |

Activity Profiling of Peptidases in Angiostrongylus costaricensis

Angiostrongylus costaricensis is a parasitic nematode that causes abdominal angiostrongyliasis in humans. plos.org Peptidases are considered potential drug targets as they are vital for parasite survival. In a systematic characterization of peptidase activity in different life stages of A. costaricensis, Glutaryl-Gly-Arg-AMC was one of the substrates used to profile the enzymatic activities in lysates of first-stage larvae (L1) and adult worms. plos.org The study revealed that multiple protease classes, including serine and metallopeptidases, are present and active across a broad pH range in this parasite. plos.org While the study found that other substrates were more preferentially hydrolyzed, the use of a diverse panel including Glutaryl-Gly-Arg-AMC was crucial for a comprehensive activity profile. plos.org

Analysis of Protease Activities in Trypanosoma cruzi and Borrelia burgdorferi

Research into the proteases of other pathogens has also utilized fluorogenic substrates to understand their function. In Trypanosoma cruzi, the causative agent of Chagas disease, proteases are involved in host cell invasion. nih.gov While studies have employed various fluorogenic substrates to detect protease activity, one investigation used a related substrate, N-Suc-Gly-Pro-AMC, to identify collagenase activity. scispace.com Similarly, research on Borrelia burgdorferi, the bacterium responsible for Lyme disease, has focused on characterizing its proteases. nih.govasm.org One study identified a thermophilic aminopeptidase (B13392206) but found it did not hydrolyze several N-terminal blocked substrates, indicating a narrow specificity. nih.govasm.org Although Glutaryl-Gly-Arg-AMC was not specifically mentioned as being cleaved in the available reports for these particular organisms, its utility in profiling trypsin-like serine protease activity makes it a relevant tool for the broader study of proteases in such pathogens. researchgate.net

Elucidating Cellular Proteolytic Mechanisms in In Vitro Systems

Glutaryl-Gly-Arg-AMC·HCl is a valuable tool for dissecting the complex mechanisms of proteolysis within controlled laboratory settings. By exposing cell lysates or purified enzyme preparations to this substrate, researchers can identify and characterize specific proteolytic activities.

A key application is in the study of proteases from various organisms. For instance, a novel alkaline proteinase, named Tc 120, was identified in cell-free extracts of Trypanosoma cruzi, the parasite responsible for Chagas disease. This 120 kDa cysteine-type proteinase was found to cleave Glutaryl-Gly-Arg-AMC, among other substrates, with optimal activity at pH 8.0. nih.gov This finding helps in understanding the parasite's biology and identifying potential targets for therapeutic intervention.

Furthermore, in the study of the nematode Angiostrongylus costaricensis, which causes abdominal angiostrongyliasis, Glutaryl-Gly-Arg-AMC was used to profile peptidase activity in larval and adult worm lysates. plos.orgwindows.net Researchers observed that this substrate was hydrolyzed by peptidases in the lysates, and this activity could be inhibited by specific classes of protease inhibitors. plos.orgwindows.net For example, in larval lysates, the cleavage of a similar substrate, Boc-Ala-Gly-Pro-Arg-AMC, was significantly inhibited by 1,10-phenanthroline, indicating the involvement of metallopeptidases. windows.net Such studies are crucial for understanding the roles of proteases in the parasite's life cycle and pathogenesis.

The versatility of Glutaryl-Gly-Arg-AMC·HCl allows for its use in various assay formats, including those designed to differentiate between different classes of proteases through the use of specific inhibitors. This aids in building a comprehensive picture of the proteolytic landscape within a given biological system.

Utility in Biochemical Assays for Drug Discovery and Target Validation

The specific and sensitive nature of Glutaryl-Gly-Arg-AMC·HCl makes it an essential component in biochemical assays geared towards drug discovery and the validation of new therapeutic targets. evitachem.combiosynth.com These assays are often designed to screen large libraries of chemical compounds to identify potential inhibitors of specific proteases implicated in disease. evitachem.com

A primary target for which Glutaryl-Gly-Arg-AMC·HCl is used as a substrate is the urokinase-type plasminogen activator (uPA). peptanova.demedchemexpress.commedchemexpress.com uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion, and its overexpression is linked to the progression of various cancers. Therefore, identifying inhibitors of uPA is a significant area of cancer research. Assays using Glutaryl-Gly-Arg-AMC allow for the high-throughput screening of potential uPA inhibitors by measuring the reduction in fluorescence upon addition of a test compound. evitachem.com

Beyond cancer, this substrate has applications in studying the coagulation cascade. It has been used as a substrate for thrombin, a key enzyme in blood clotting. evitachem.com For instance, a microfluidic system for the real-time measurement of thrombin generation utilized a fluorogenic substrate to dynamically monitor thrombin activity in plasma samples. researchgate.net Such assays are valuable for diagnosing and understanding hyper- and hypocoagulability states. evitachem.com

The table below summarizes some of the key enzymes that can be assayed using Glutaryl-Gly-Arg-AMC·HCl and their relevance in research and drug discovery.

| Enzyme | Enzyme Class | Biological Relevance | Research Application |

| Urokinase-type Plasminogen Activator (uPA) | Serine Protease | Cancer invasion and metastasis, tissue remodeling. medchemexpress.com | Screening for uPA inhibitors for cancer therapy. evitachem.comgoogle.com |

| Thrombin | Serine Protease | Blood coagulation. evitachem.com | Monitoring thrombin generation in coagulation disorders. evitachem.comresearchgate.net |

| Tc 120 Proteinase | Cysteine Protease | Trypanosoma cruzi biology. nih.gov | Characterizing parasite enzymes for drug target identification. nih.gov |

| Various Peptidases | Multiple Classes | Parasite life cycle and pathogenesis (A. costaricensis). plos.orgwindows.net | Profiling proteolytic activity to understand parasite biology. plos.orgwindows.net |

Advanced Research Directions and Future Perspectives for Glutaryl Gly Arg Amc·hcl

Potential for Integration with Advanced Biomolecular Screening Technologies

The properties of Glutaryl-Gly-Arg-AMC·HCl make it highly suitable for high-throughput screening (HTS), a cornerstone of modern drug discovery. chemimpex.comchemimpex.com HTS assays allow for the rapid testing of thousands to millions of compounds to identify potential modulators of a specific biological target. The robust and sensitive fluorescent signal generated upon cleavage of Glutaryl-Gly-Arg-AMC·HCl is ideal for the automated, miniaturized formats used in HTS. google.com

The integration of this substrate with advanced screening technologies holds significant potential:

Primary Screens for Inhibitor Discovery: It can be used as the primary reagent in HTS campaigns to identify "hits"—small molecules that inhibit the activity of a target protease. The substrate's high sensitivity allows for the use of very low enzyme concentrations, making the assays cost-effective and capable of detecting even weakly potent inhibitors. google.com

Droplet-Based Microfluidics: While the hydrophobicity of the cleaved AMC molecule presents challenges, adapting substrates for microfluidic systems is a key research area. researchgate.net These platforms enable the screening of millions of individual reactions in picoliter-volume droplets, dramatically increasing throughput and reducing reagent consumption.

Fragment-Based Screening: This substrate can be used to detect the weak binding of small chemical fragments to a protease active site, an increasingly important method for building potent drug candidates.

Table 2: Features of Glutaryl-Gly-Arg-AMC·HCl for High-Throughput Screening

| Feature | Advantage in HTS |

|---|---|

| Fluorogenic Readout | Provides a high signal-to-noise ratio, leading to sensitive and reliable detection. iris-biotech.de |

| High Sensitivity | Allows for the use of low enzyme and substrate concentrations, reducing costs and enabling detection of picomolar enzyme levels. google.com |

| Kinetic Measurement | Enables continuous monitoring of enzyme activity, providing richer data than endpoint assays. nih.gov |

| Commercial Availability | Readily available as a high-quality reagent for standardized assay development. chemicalbook.combiosynth.com |

Development of Next-Generation Fluorogenic Substrates Based on Glutaryl-Gly-Arg-AMC·HCl Insights

The knowledge gained from using Glutaryl-Gly-Arg-AMC·HCl is a stepping stone for the rational design of new and improved fluorogenic substrates. The goal is to create probes with enhanced specificity, sensitivity, or different photophysical properties tailored for specific applications.

Key strategies for developing next-generation substrates include:

Altering the Peptide Sequence: While the Gly-Arg motif is effective for uPA, modifying the peptide sequence can enhance selectivity for other proteases or even different subtypes of the same enzyme family. For example, research has shown that extending a tripeptide substrate to a pentapeptide increased its specificity for the complement enzyme CVFBb over Factor Xa. nih.gov

Modifying the Fluorophore: The AMC fluorophore can be replaced with other fluorescent reporters to improve performance. For instance, 7-amino-4-carbamoylmethylcoumarin (ACC) offers a higher fluorescence yield. clinicaltrialsarena.com Substrates using Rhodamine-110 have also been developed to increase assay sensitivity. kcl.ac.uk

Introducing Novel Chemical Moieties: Incorporating unnatural amino acids or chemical linkers can confer unique properties, such as resistance to non-specific degradation or improved solubility.

Table 3: Comparison of Fluorophores for Next-Generation Substrates

| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |

|---|---|---|---|

| AMC (7-amino-4-methylcoumarin) | ~365 | ~440-460 | Widely used, good quantum yield, but can be hydrophobic. nih.govclinicaltrialsarena.com |

| ACC (7-amino-4-carbamoylmethylcoumarin) | ~365 | ~440 | Comparable spectra to AMC but with an approximately three-fold higher fluorescence yield. clinicaltrialsarena.com |

| Rhodamine 110 | ~496 | ~520 | Longer wavelength emission reduces background autofluorescence; used to increase sensitivity. kcl.ac.uk |

| ACMS (7-aminocoumarin-4-methanesulfonic acid) | Not specified | Not specified | A highly water-soluble dye designed to prevent leakage in droplet-based microfluidic assays. researchgate.net |

Addressing Limitations and Expanding the Research Utility of AMC-Based Substrates

Despite their widespread use, AMC-based substrates like Glutaryl-Gly-Arg-AMC·HCl have known limitations that present opportunities for innovation. Addressing these challenges is crucial for expanding their applicability in advanced research settings.

One significant limitation is the hydrophobicity of the cleaved AMC molecule. researchgate.net In droplet-based microfluidic systems, this can cause the fluorophore to leak from the aqueous droplets into the surrounding oil phase, compromising the integrity of the assay. Another issue is potential interference from assay components; for example, ATP has been shown to modestly alter AMC fluorescence and decrease the apparent degradation of AMC-conjugated peptides by the 20S proteasome, an effect that can be rescued by magnesium ions. nih.gov Furthermore, some AMC-protein conjugates can suffer from high background fluorescence due to spontaneous hydrolysis. nih.gov

Future research will focus on overcoming these drawbacks by:

Developing Hydrophilic Fluorophores: Synthesizing coumarin (B35378) derivatives with charged or polar groups, such as 7-aminocoumarin-4-methanesulfonic acid (ACMS), can ensure the fluorophore is retained within aqueous compartments in multiphasic systems. researchgate.net

Optimizing Assay Conditions: Carefully controlling the concentration of components like ATP and divalent cations is necessary to ensure that observed changes in fluorescence are due to enzymatic activity alone. nih.gov

Improving Labeling and Purification: For substrates where the fluorophore is attached to a larger protein, refining the chemical conjugation and purification methods can produce more stable substrates with lower background signal. nih.gov

Table 4: Limitations of AMC-Based Substrates and Potential Solutions

| Limitation | Description | Research/Solution Strategy |

|---|---|---|

| Hydrophobicity of AMC | The cleaved fluorophore can leak from aqueous droplets in microfluidic assays. researchgate.net | Develop more hydrophilic coumarin derivatives (e.g., ACMS) by adding charged groups like sulfonate. researchgate.net |

| Assay Interference | Components like ATP can directly affect AMC fluorescence and apparent enzyme activity. nih.gov | Careful optimization of buffer conditions and accounting for the effects of additives like ATP and Mg²⁺. nih.gov |

| Background Fluorescence | Spontaneous hydrolysis of the substrate can lead to a high background signal, reducing assay sensitivity. nih.gov | Improve substrate synthesis and purification methods; for protein substrates, use stronger chemical linkages. nih.gov |

| Photobleaching | Like many fluorophores, AMC can be susceptible to photobleaching under intense or prolonged illumination. iris-biotech.de | Use fluorophores with higher photostability; minimize light exposure during experiments. |

Q & A

Q. What are the standard protocols for using Glutaryl-gly-arg-amc HCl in protease activity assays?

this compound is a fluorogenic substrate where enzymatic cleavage releases 7-amino-4-methylcoumarin (amc), detectable via fluorescence spectroscopy (ex: 380 nm, em: 460 nm). Standard protocols involve:

- Optimizing reaction conditions (pH 7.0–8.5, 25–37°C) to match enzyme specificity.

- Validating linearity of fluorescence signal with substrate concentration (0.1–10 μM) using calibration curves.

- Including negative controls (e.g., enzyme inhibitors like PMSF for serine proteases) to confirm specificity .

Q. Which detection methods are most suitable for quantifying amc release from this substrate?

Fluorescence plate readers or spectrofluorometers are standard. Key considerations:

- Avoiding interference from assay components (e.g., DTT or reducing agents quench fluorescence).

- Normalizing data to a standard amc curve for quantitative analysis.

- Using kinetic mode to monitor real-time hydrolysis rates .

Q. How should researchers handle stability and storage of this compound?

- Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis.

- Prepare fresh working solutions in assay buffer (e.g., Tris-HCl) and avoid repeated freeze-thaw cycles.

- Validate stability via HPLC or mass spectrometry if long-term storage is required .

Q. What strategies validate substrate specificity toward target proteases?

- Use selective inhibitors (e.g., E-64 for cysteine proteases, EDTA for metalloproteases).

- Test mutant enzymes lacking catalytic activity.

- Compare cleavage rates with structurally distinct substrates (e.g., Dabcyl-FRSSA-Edans) .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) be accurately determined when enzyme activity varies between batches?

- Perform Michaelis-Menten analysis under saturating substrate conditions, adjusting enzyme concentrations to maintain linearity.

- Use global fitting software (e.g., GraphPad Prism) to account for batch variability.

- Include internal controls (e.g., a reference enzyme with known activity) to normalize data .

Q. How do researchers resolve contradictions in reported cleavage efficiencies across studies?

Contradictions often arise from methodological differences:

Q. What role does the Gly-Arg sequence play in protease recognition, and how does it relate to RGD-binding integrins?

The Gly-Arg motif mimics RGD sequences in extracellular matrix proteins (e.g., fibronectin), making it a substrate for RGD-recognizing proteases like thrombin or ADAMs.

- Computational docking studies can map interactions between the substrate and protease active sites.

- Mutagenesis of integrin-binding domains in parallel assays clarifies biological relevance .

Q. How can computational models (e.g., molecular dynamics) enhance experimental design with this substrate?

- Simulate substrate-enzyme binding to predict cleavage efficiency under varying conditions (pH, temperature).

- Validate simulations with experimental kinetic data to refine force field parameters.

- Integrate structural bioinformatics (e.g., homology modeling) for proteases with uncharacterized substrates .

Q. What methodological approaches analyze time-dependent inhibition effects using this compound?

- Pre-incubate enzymes with inhibitors before adding substrate to assess irreversible inhibition.

- Monitor IC50 shifts over time to distinguish competitive vs. non-competitive mechanisms.

- Use progress curve analysis (e.g., Morrison-Kinetic) to quantify inhibition constants .

Q. How can in vitro data with this substrate be correlated with cellular protease activity?

- Perform cell-based assays (e.g., fluorescence microscopy) with membrane-permeable derivatives.

- Compare cleavage rates in lysates vs. live cells to account for permeability limitations.

- Use siRNA knockdowns or CRISPR-edited cell lines to confirm target protease involvement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.